molecular formula C26H27N5O2 B2388482 6-(3,3-Diphenylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887213-89-0

6-(3,3-Diphenylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2388482
CAS No.: 887213-89-0
M. Wt: 441.535
InChI Key: BLWPFZIMGTXXNH-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a purino[7,8-a]imidazole core with multiple methyl and diphenylpropyl substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3-Diphenylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of a purine derivative with an imidazole derivative in the presence of a suitable catalyst . The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3,3-Diphenylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

6-(3,3-Diphenylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It may be explored for its therapeutic potential, including its use as a drug candidate for treating various diseases.

    Industry: The compound can be used in the development of new materials and as an additive in industrial processes.

Mechanism of Action

The mechanism of action of 6-(3,3-Diphenylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    N-isoindoline-1,3-dione derivatives: These compounds share structural similarities and have diverse chemical reactivity and applications.

    Indole derivatives: Indole-based compounds also exhibit a wide range of biological activities and are used in various scientific research applications.

Uniqueness

6-(3,3-Diphenylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is unique due to its specific substitution pattern and the presence of both purine and imidazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications.

Properties

IUPAC Name

6-(3,3-diphenylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O2/c1-17-18(2)31-22-23(28(3)26(33)29(4)24(22)32)27-25(31)30(17)16-15-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,21H,15-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWPFZIMGTXXNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCC(C4=CC=CC=C4)C5=CC=CC=C5)N(C(=O)N(C3=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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